molecular formula C8H11NO2 B1580635 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 936-12-9

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B1580635
Key on ui cas rn: 936-12-9
M. Wt: 153.18 g/mol
InChI Key: DJDPDVJJTIGJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115159B2

Procedure details

To a solution of 10 g of ethyl 2-methyl-1H-pyrrole-3-carboxylate (65.3 mmol) and 8.95 mL (130.6 mmol) of methyl iodide in 70 mL of dimethylformamide placed at 0° C. there are added, in three portions, 2.61 g (65.3 mmol) of sodium hydride 60%. The batch is then stirred at 0° C. for 1 hour. Then, the reaction mixture is hydrolysed by the addition of 420 mL of ice-cold water. The reaction mixture is then diluted with ethyl acetate, successively washed with 0.1M HCl solution, saturated aqueous LiCl solution and then brine. The organic phase is then dried over MgSO4, filtered, concentrated to dryness and purified by chromatography over silica gel (petroleum ether/AcOEt gradient).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.95 mL
Type
reactant
Reaction Step Two
Quantity
2.61 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
420 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:12]I.[H-].[Na+]>CN(C)C=O.C(OCC)(=O)C>[CH3:12][N:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1NC=CC1C(=O)OCC
Step Two
Name
Quantity
8.95 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
2.61 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
ice
Quantity
420 mL
Type
reactant
Smiles
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The batch is then stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed at 0° C.
WASH
Type
WASH
Details
successively washed with 0.1M HCl solution, saturated aqueous LiCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by chromatography over silica gel (petroleum ether/AcOEt gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C(=C(C=C1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.